3-Piperidin-3-ylbenzamide
Description
3-Piperidin-3-ylbenzamide is a benzamide derivative featuring a piperidine ring attached to the benzamide core at the 3-position. The piperidine moiety enhances structural diversity and may influence bioavailability, solubility, and target binding due to its basic nitrogen and conformational flexibility. Characterization would employ techniques such as NMR, FT-IR, and mass spectrometry, as demonstrated for related compounds .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-4-1-3-9(7-10)11-5-2-6-14-8-11/h1,3-4,7,11,14H,2,5-6,8H2,(H2,13,15) |
InChI Key |
GXQKGPXAUSBDLY-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC(=CC=C2)C(=O)N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Future Work :
- Experimental validation of this compound’s physicochemical and biological properties.
- Exploration of its role in fragment-based drug discovery or as a building block for covalent inhibitors.
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